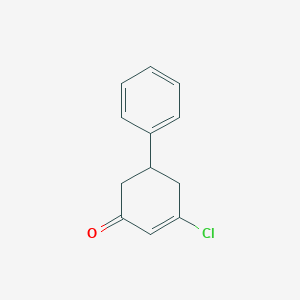

3-Chloro-5-phenylcyclohex-2-en-1-one

Description

Significance of α,β-Unsaturated Cyclic Ketones in Synthetic Methodologies

α,β-Unsaturated cyclic ketones, often referred to as cyclic enones, are fundamental building blocks in organic synthesis. Their importance is rooted in the conjugated system of the alkene and the carbonyl group, which creates multiple reactive sites within the molecule. wikipedia.org This arrangement allows for selective reactions at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition), a reactivity pattern known as vinylogous reactivity. wikipedia.orglibretexts.org

The dual electrophilicity of the carbonyl carbon and the β-carbon makes these compounds susceptible to attack by a wide variety of nucleophiles. wikipedia.org This reactivity is harnessed in numerous name reactions and synthetic transformations that are cornerstones of molecular construction.

Key Reactions of α,β-Unsaturated Cyclic Ketones:

| Reaction Type | Description |

| Michael Addition (1,4-Conjugate Addition) | The addition of a nucleophile to the β-carbon of the enone system. This is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org |

| Robinson Annulation | A tandem reaction involving a Michael addition followed by an intramolecular aldol (B89426) condensation, used to form a new six-membered ring. pnrjournal.com |

| Nazarov Cyclization | An acid-catalyzed pericyclic reaction of divinyl ketones to form cyclopentenones. wikipedia.org |

| Diels-Alder Reaction | The enone can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. |

| Hydrogenation | Selective reduction of the carbon-carbon double bond (conjugate reduction) or the carbonyl group is possible. wikipedia.org |

The rigid framework of cyclic enones also provides a platform for stereocontrolled synthesis, enabling the construction of complex, stereochemically rich molecules, which is crucial in the synthesis of natural products and pharmaceuticals. mdpi.com

Overview of Halogenated and Phenyl-Substituted Cyclohexenones in Chemical Literature

The incorporation of halogen and phenyl substituents onto the cyclohexenone scaffold dramatically expands its synthetic potential.

Halogenated Cyclohexenones: The presence of a halogen, such as the chlorine atom in 3-Chloro-5-phenylcyclohex-2-en-1-one, introduces a valuable synthetic handle. Halogenated organic compounds are key intermediates, particularly in metal-catalyzed cross-coupling reactions. researchgate.net The vinyl halide moiety is a common participant in reactions like the Suzuki, Heck, and Stille couplings, which are powerful methods for creating new carbon-carbon bonds. researchgate.net Furthermore, the halogen can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at that position.

Phenyl-Substituted Cyclohexenones: The phenyl group at the 5-position influences the compound's steric and electronic properties. It can direct the stereochemical outcome of reactions on the cyclohexenone ring. Phenyl-substituted carbocyclic structures are prevalent in many biologically active molecules and advanced materials. researchgate.netnih.gov The synthesis of such structures is a significant area of research, with applications ranging from medicinal chemistry to materials science. researchgate.netnih.govguidechem.com

The combination of these features in this compound results in a highly versatile synthetic intermediate, offering multiple, distinct reaction sites for sequential and controlled chemical modifications.

Research Trajectories for this compound

Given its functional group array, research involving this compound is poised to explore its utility as a versatile precursor for complex molecular targets. The compound is identified as a valuable intermediate for pharmaceutical and fine chemical synthesis. synhet.com

Properties of this compound:

| Property | Value |

| CAS Number | 51367-64-7 synhet.com |

| IUPAC Name | This compound synhet.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₁ClO sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.com |

Potential research directions are centered on leveraging its distinct reactive sites:

Cross-Coupling Chemistry: A primary research focus would be the use of the vinyl chloride moiety in palladium-catalyzed cross-coupling reactions. This would enable the synthesis of a diverse library of 3-aryl, 3-alkenyl, or 3-alkynyl-5-phenylcyclohexenones, which are scaffolds for new materials or potential pharmaceutical candidates.

Nucleophilic Substitution: The displacement of the chloride by various nucleophiles (e.g., amines, alcohols, thiols) would provide access to a wide range of 3-substituted cyclohexenones, which are precursors to various heterocyclic and carbocyclic systems.

Elaboration of the Ketone: The enone functionality can be exploited in conjugate addition reactions to introduce substituents at the C-4 and C-5 positions, further functionalizing the core structure before or after modification at the C-3 position.

Synthesis of Fused-Ring Systems: The compound can serve as a starting point for annulation strategies, leading to the construction of complex polycyclic systems that are common motifs in natural products.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-phenylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOEBVFJJPTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399979 | |

| Record name | 3-chloro-5-phenylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51367-64-7 | |

| Record name | 3-chloro-5-phenylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 Chloro 5 Phenylcyclohex 2 En 1 One

Nucleophilic Additions and Substitutions at the Carbonyl and Vinylic Positions

The electron-deficient nature of the enone system makes 3-Chloro-5-phenylcyclohex-2-en-1-one susceptible to attack by a variety of nucleophiles. These reactions can occur at the carbonyl carbon (1,2-addition), the β-carbon of the double bond (1,4-conjugate addition or Michael addition), or via substitution of the vinylic chlorine atom.

Conjugate Addition (Michael) Reactions

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org Nucleophiles, known as Michael donors, add to the β-carbon of the cyclohexenone ring. masterorganicchemistry.com For this compound, this reaction is influenced by the electronic effects of both the chloro and phenyl substituents. A range of nucleophiles, including enolates, amines, and thiolates, can participate in this 1,4-addition pathway. masterorganicchemistry.com The reaction typically proceeds by initial attack of the nucleophile at the β-position, followed by protonation of the resulting enolate intermediate to yield the 1,5-dicarbonyl compound or a related derivative. wikipedia.org

Table 1: Examples of Michael Addition Reactions

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |

|---|---|---|

| Diethyl Malonate | This compound | 3-(1,3-bis(ethoxycarbonyl)propan-2-yl)-5-phenylcyclohexan-1-one derivative |

| Thiophenol | This compound | 3-(phenylthio)-5-phenylcyclohexan-1-one derivative |

Note: The table provides theoretical examples based on the general reactivity of enones, as specific experimental data for this compound is limited in publicly accessible literature.

Grignard and Organometallic Additions to the Carbonyl Group

Grignard reagents (R-MgX) and other organometallic compounds like organolithiums are potent nucleophiles that typically add directly to the carbonyl carbon (a 1,2-addition) of enones. pressbooks.pubmasterorganicchemistry.com This reaction transforms the ketone into a tertiary alcohol. libretexts.org The regioselectivity between 1,2-addition and 1,4-addition is a critical aspect of enone chemistry. While "hard" nucleophiles like Grignard reagents favor direct attack at the carbonyl, the presence of the vinylic chlorine and the steric bulk of the phenyl group can influence the reaction pathway. The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the final alcohol product. pressbooks.pub

Table 2: Potential Products from Grignard Reactions

| Grignard Reagent | Substrate | Expected Major Product (after workup) |

|---|---|---|

| Methylmagnesium Bromide | This compound | 3-Chloro-1-methyl-5-phenylcyclohex-2-en-1-ol |

Note: This table illustrates expected outcomes based on established Grignard reaction mechanisms. libretexts.org Specific yields and reaction conditions would require experimental validation.

Displacement of the Vinylic Chlorine Atom

The chlorine atom attached to the double bond is a vinylic halide. While generally less reactive than alkyl halides in nucleophilic substitution, it can be displaced under certain conditions, particularly through mechanisms like nucleophilic addition-elimination. The electron-withdrawing effect of the adjacent carbonyl group activates the double bond towards nucleophilic attack. A nucleophile can add to the β-carbon, and subsequent elimination of the chloride ion can lead to a substituted enone. This pathway competes with Michael addition and direct substitution at the chlorinated carbon.

Electrophilic Reactions of the Cyclohexenone Core

While the primary reactivity of the enone is with nucleophiles, the double bond and the pendant phenyl ring can also undergo reactions with electrophiles.

Electrophilic Additions to the Double Bond

Electrophilic addition to the carbon-carbon double bond of an enone is generally disfavored compared to simple alkenes because the double bond is electron-deficient. However, under forcing conditions or with highly reactive electrophiles, additions can occur. The regioselectivity of such an addition would be directed by the combined electronic effects of the carbonyl group, the chlorine atom, and the phenyl substituent.

Friedel-Crafts Type Reactions on the Phenyl Moiety and Cyclohexene (B86901) System

The phenyl group on the cyclohexene ring is an aromatic system that can undergo electrophilic aromatic substitution, such as Friedel-Crafts alkylation or acylation. wikipedia.org The cyclohexenone moiety acts as a deactivating group, which would direct incoming electrophiles to the meta position of the phenyl ring.

Furthermore, the entire molecule can participate in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com If the molecule possesses a suitable tethered acyl or alkyl halide group, cyclization can occur where the phenyl ring acts as the nucleophile, attacking an electrophilic center to form a new ring. Such intramolecular cyclizations are powerful methods for constructing polycyclic systems. nih.gov For example, β-chlorovinyl ketone intermediates are known to undergo intramolecular Friedel-Crafts alkylation to form naphthol derivatives.

Oxidative Transformations of this compound

The carbon-carbon double bond of the cyclohexenone ring is susceptible to oxidative transformations, most notably epoxidation. While no specific examples involving this compound have been documented, analogous systems suggest that treatment with peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), would likely yield the corresponding epoxide. The reaction would involve the electrophilic addition of an oxygen atom across the double bond. The stereochemical outcome of such an epoxidation would be influenced by the steric hindrance imposed by the phenyl group at the C5 position.

Another potential oxidative transformation is oxidative cleavage of the double bond. Reagents like ozone (O₃) followed by a reductive or oxidative workup could cleave the ring, leading to the formation of dicarbonyl compounds. The specific products would depend on the workup conditions.

Reductive Transformations of this compound

The enone functionality offers two primary sites for reduction: the carbonyl group and the carbon-carbon double bond. The ability to selectively reduce one site in the presence of the other is a key aspect of the compound's reductive chemistry.

Chemoselective Reductions of the Carbonyl Group

The selective reduction of the carbonyl group to a hydroxyl group, without affecting the double bond, can typically be achieved using hydride reagents under specific conditions. For α,β-unsaturated ketones, Luche reduction conditions, which employ sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), are often effective for 1,2-addition to the carbonyl. This would be expected to yield 3-chloro-5-phenylcyclohex-2-en-1-ol.

Selective Reduction of the Carbon-Carbon Double Bond

Conversely, the selective reduction of the carbon-carbon double bond (conjugate reduction) while preserving the carbonyl group is also a plausible transformation. This is often accomplished through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction would likely produce 3-chloro-5-phenylcyclohexan-1-one. Other methods, such as the use of dissolving metal reductions (e.g., sodium in liquid ammonia), could also potentially achieve this transformation.

Rearrangement Reactions Involving the Cyclohexenone Framework

The cyclohexenone framework, particularly with the presence of a halogen, can be prone to rearrangement reactions under certain conditions. For instance, treatment with a strong base could potentially induce a Favorskii-type rearrangement, although the typical substrates for this reaction are α-haloketones with an enolizable proton on the other side of the carbonyl, which is not the case here.

Acid-catalyzed rearrangements are also conceivable. Protonation of the carbonyl oxygen could lead to a cascade of electronic shifts, potentially involving the phenyl group and the chlorine atom, which might result in ring contraction or expansion, though such reactions are highly substrate-dependent and speculative without experimental evidence.

Catalytic Activation and Functionalization of this compound

The vinyl chloride moiety and the enone system are both amenable to catalytic activation for carbon-carbon and carbon-heteroatom bond formation. Transition metal catalysis, particularly with palladium or nickel complexes, is a powerful tool for the functionalization of vinyl halides.

Cross-coupling reactions such as the Suzuki, Stille, or Heck reactions could be employed to introduce new substituents at the C3 position by replacing the chlorine atom. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a 3-aryl-5-phenylcyclohex-2-en-1-one derivative. Similarly, the enone system can be activated for conjugate addition reactions catalyzed by various metals.

Below is a hypothetical data table summarizing potential transformations. It is important to reiterate that this data is predictive and not based on published experimental results for this compound.

| Transformation Type | Section | Potential Reagents | Expected Product |

| Epoxidation | 3.3 | m-CPBA | 3-Chloro-5-phenyl-2,3-epoxycyclohexan-1-one |

| Carbonyl Reduction | 3.4.1 | NaBH₄, CeCl₃ | 3-Chloro-5-phenylcyclohex-2-en-1-ol |

| Double Bond Reduction | 3.4.2 | H₂, Pd/C | 3-Chloro-5-phenylcyclohexan-1-one |

| C-C Cross-Coupling | 3.6 | ArB(OH)₂, Pd catalyst, base (Suzuki) | 3-Aryl-5-phenylcyclohex-2-en-1-one |

Mechanistic Investigations of Reactions Involving 3 Chloro 5 Phenylcyclohex 2 En 1 One

Elucidation of Reaction Pathways and Intermediates

Information regarding the specific reaction pathways of 3-Chloro-5-phenylcyclohex-2-en-1-one, including the identification and characterization of any intermediates, is not present in the available scientific literature. Mechanistic studies would typically involve techniques such as spectroscopy, chromatography, and computational modeling to identify transient species and map the step-by-step transformation of the reactant into products.

Transition State Characterization in Key Transformations

There is no available data on the characterization of transition states in reactions involving this compound. Such studies are crucial for understanding the energy barriers of a reaction and are often conducted using computational chemistry methods, providing insights into the geometry and electronic structure of the highest-energy point along the reaction coordinate.

Kinetic and Thermodynamic Control in Product Formation

While the principles of kinetic and thermodynamic control are fundamental in organic chemistry, specific studies applying these concepts to reactions of this compound to influence product distribution have not been reported. wikipedia.orgosti.govopenstax.org Such investigations would involve studying the effects of reaction conditions like temperature and time on the product ratios. wikipedia.orgosti.govopenstax.org

Role of Stereoelectronic Effects in Reactivity and Selectivity

The influence of stereoelectronic effects on the reactivity and selectivity of this compound has not been documented. These effects involve the interplay of orbital overlap and molecular geometry, which can dictate the preferred pathways of a reaction.

Spectroscopic and Advanced Structural Elucidation of 3 Chloro 5 Phenylcyclohex 2 En 1 One

X-ray Crystallography for Solid-State Molecular Structure Determination

The determination of a molecule's three-dimensional structure in the solid state is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and steric interactions. Furthermore, analysis of the crystal lattice reveals insights into intermolecular forces and packing motifs that govern the material's bulk properties.

For 3-Chloro-5-phenylcyclohex-2-en-1-one, such a study would be invaluable. The presence of a phenyl group at the C5 position and a chlorine atom at C3 of the cyclohexenone ring suggests a complex interplay of electronic and steric effects that would dictate the preferred conformation of the six-membered ring and the orientation of the phenyl substituent.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic analysis of this compound would provide a definitive set of atomic coordinates. From these, a detailed table of intramolecular distances and angles could be constructed. Key parameters of interest would include:

The C=C and C=O bond lengths of the α,β-unsaturated ketone system.

The C-Cl bond length.

The bond lengths within the phenyl ring.

The bond angles around each atom, which would define the geometry of the cyclohexenone ring.

The torsion angles, which would precisely describe the conformation of the cyclohexenone ring (e.g., envelope, half-chair) and the rotational position of the phenyl group relative to the ring.

Without experimental data, a hypothetical data table for these parameters cannot be accurately generated.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. For this compound, one would anticipate the presence of several types of intermolecular forces, including:

Dipole-dipole interactions: The polar carbonyl and chloro groups would likely lead to significant dipole-dipole interactions, influencing the relative orientation of adjacent molecules.

π-π stacking: The phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

C-H···O and C-H···Cl hydrogen bonds: Weak hydrogen bonding interactions involving the various C-H bonds and the oxygen or chlorine atoms as acceptors could also play a role in the crystal packing.

A detailed analysis of the crystal structure would allow for the identification and characterization of these interactions, including their geometries and distances, which are crucial for understanding the supramolecular assembly of the compound. In the absence of a published crystal structure, this analysis remains speculative.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if applicable)

This compound possesses a stereocenter at the C5 position, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the molecule.

An experimental ECD spectrum of an enantiomerically pure sample of this compound, when compared with a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., (R) or (S)), would allow for an unambiguous assignment of the stereochemistry of the studied enantiomer.

As no published studies on the chiroptical properties of this compound were found, no data on its ECD spectrum or absolute configuration can be presented.

Based on the currently available scientific literature, a detailed computational and theoretical chemistry analysis of this compound is not available. Searches for specific quantum chemical calculations, conformational analyses, predicted spectroscopic properties, and reactivity models for this particular compound did not yield any dedicated research studies.

Therefore, it is not possible to provide a comprehensive article that adheres to the requested detailed outline, as the specific research findings and data required for each section are not present in the accessible scientific domain.

General information about related compounds, such as other substituted cyclohexenones, exists but would not fulfill the strict requirement of focusing solely on this compound.

Computational and Theoretical Chemistry Studies of 3 Chloro 5 Phenylcyclohex 2 En 1 One

Reactivity Predictions and Mechanistic Modeling

Regioselectivity and Stereoselectivity Predictions

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving 3-Chloro-5-phenylcyclohex-2-en-1-one. The molecule possesses several reactive sites, including the α,β-unsaturated ketone system and the phenyl ring, making theoretical predictions particularly valuable for synthesis planning.

Methodologies for Prediction:

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are a cornerstone for these predictions. researchgate.net By calculating the energies of potential intermediates and transition states for a given reaction, chemists can determine the most likely regioisomeric and stereoisomeric products. The product that is formed via the lowest energy pathway is generally the one predicted to be favored. beilstein-journals.org

For instance, in reactions such as electrophilic additions or nucleophilic attacks, DFT calculations can be used to model the approach of the reactant to the different possible sites on the this compound molecule. The calculated activation barriers for each potential reaction pathway can then be compared to predict the major product. beilstein-journals.org

Automated computational tools have also been developed to streamline these predictions. For example, methods like the RegioSQM model can rapidly predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the free energies of protonated intermediates. rsc.org While developed for heteroaromatic systems, the principles can be adapted to understand the reactivity of the phenyl group in this compound. rsc.org

Predicted Reactivity of this compound:

In the absence of specific published data, a theoretical analysis would involve assessing the electronic properties of the molecule. The α,β-unsaturated ketone moiety presents two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon (C5). The chlorine atom at C3 also influences the electron distribution within this system.

A hypothetical computational study would involve modeling the reaction coordinates for various nucleophiles and electrophiles. The results would likely be presented in a table comparing the calculated energy barriers, as shown in the hypothetical data below.

Hypothetical Data Table: Predicted Energy Barriers for Nucleophilic Attack

| Reactive Site on this compound | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Carbonyl Carbon (C1) | Methyl Grignard | DFT (B3LYP/6-31G) | 15.2 | 1,2-addition product |

| Beta-Carbon (C5) | Methyl Grignard | DFT (B3LYP/6-31G) | 18.5 | 1,4-addition product |

| Carbonyl Carbon (C1) | Lithium Dimethylcuprate | DFT (B3LYP/6-31G) | 20.1 | 1,2-addition product |

| Beta-Carbon (C5) | Lithium Dimethylcuprate | DFT (B3LYP/6-31G) | 14.8 | 1,4-addition product |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates how computational results would be used to predict regioselectivity.

Stereoselectivity predictions would involve analyzing the approach of a reagent to the prochiral centers of the molecule. By calculating the energies of the different diastereomeric transition states, the favored stereochemical outcome can be determined.

Molecular Dynamics Simulations for Dynamic Behavior

Principles of Molecular Dynamics:

In an MD simulation, the atoms of the molecule are treated as points with a given mass and charge, and their interactions are described by a force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over a period of time, typically from picoseconds to microseconds.

Application to this compound:

An MD simulation of this compound would reveal the accessible conformations of the cyclohexenone ring. The phenyl group at the C5 position is likely to have a significant impact on the ring's puckering and its preferred conformations. researchgate.net The simulation could quantify the conformational dynamics, such as the rate of ring-flips or the rotational freedom of the phenyl group.

These simulations are typically performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, ethanol) to mimic realistic solution conditions. This allows for the study of how the solvent molecules arrange themselves around the solute and how specific interactions, like hydrogen bonding to the carbonyl oxygen, might influence the molecule's shape and reactivity.

The results from MD simulations can provide a dynamic context to the static picture offered by QM calculations. For example, understanding the most populated conformations in solution can help in selecting the correct starting structures for reaction mechanism calculations, thereby improving the accuracy of regioselectivity and stereoselectivity predictions.

Hypothetical Data Table: Conformational Analysis from a Molecular Dynamics Simulation

| Conformational Feature | Simulation Time (ns) | Solvent | Observed Behavior |

| Cyclohexenone Ring Puckering | 50 | Water | Predominantly adopts a half-chair conformation. |

| Phenyl Group Rotation | 50 | Water | Exhibits relatively free rotation with a slight preference for a dihedral angle of ~45° relative to the ring. |

| Solvation Shell around Carbonyl | 50 | Water | A stable first solvation shell with an average of 3 water molecules is observed. |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be obtained from a molecular dynamics study.

Applications of 3 Chloro 5 Phenylcyclohex 2 En 1 One in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Construction

The unique structural features of 3-chloro-5-phenylcyclohex-2-en-1-one make it an attractive starting material for the synthesis of diverse and complex organic molecules. The presence of both electrophilic and nucleophilic centers, along with a readily modifiable halogen, allows for sequential and controlled bond-forming reactions.

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in numerous biologically active compounds. The cyclohexenone core is a common feature in many terpenoids and alkaloids. The inherent reactivity of this compound allows for its theoretical application in the synthesis of analogs of these natural products. For instance, the α,β-unsaturated ketone system is a prime site for conjugate addition reactions, a key strategy in the construction of complex stereocenters found in many natural products.

The general synthetic utility of cyclohexenone derivatives in natural product synthesis is well-established. For example, optically pure cyclohexanones derived from carbohydrates have been used as chiral building blocks in the synthesis of natural products containing cyclohexane (B81311) units. elsevierpure.com This highlights the potential of substituted cyclohexenones, like this compound, as precursors to chiral intermediates for the synthesis of complex molecules.

Table 1: Potential Reactions for Natural Product Analog Synthesis

| Reaction Type | Reagent/Catalyst | Potential Product Class |

|---|---|---|

| Michael Addition | Organocuprates | Substituted Cyclohexanones |

| Diels-Alder Reaction | Dienes | Polycyclic Systems |

| Robinson Annulation | Methyl Vinyl Ketone | Fused Ring Systems |

The reactivity of this compound lends itself to the synthesis of a variety of heterocyclic and fused-ring systems. The vinyl chloride moiety can be displaced by nucleophiles, and the ketone can participate in condensation reactions, providing multiple avenues for ring formation.

Chalcone derivatives, which share the α,β-unsaturated ketone feature, are well-known precursors for heterocyclic compounds such as oxazines, thiazines, and isoxazoles through reactions with urea, thiourea, and hydroxylamine, respectively. tsijournals.com Similarly, this compound could react with various binucleophiles to form fused heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyrazole-fused cyclohexanes, while reaction with amidines could yield pyrimidine-fused structures.

Furthermore, the synthesis of fused-ring systems can be achieved through various cycloaddition and annulation strategies. rsc.orgorganic-chemistry.org The double bond in the cyclohexenone ring can act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic systems. nih.gov

Table 2: Potential Heterocyclic and Fused Ring Systems from this compound

| Reagent | Resulting Heterocycle/Fused System |

|---|---|

| Hydrazine | Pyrazole-fused cyclohexane |

| Guanidine | Pyrimidine-fused cyclohexane |

| 1,3-Dienes | Bicyclic [4.4.0] decane (B31447) systems |

Precursor for Advanced Organic Materials (excluding biological/medical applications)

The potential for polymerization and functionalization makes this compound an interesting candidate as a precursor for advanced organic materials with tailored properties.

The cyclohexene (B86901) moiety of this compound suggests its potential use as a monomer in polymerization reactions. Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, often tolerant of various functional groups. 20.210.105 While the direct polymerization of this specific compound is not reported, the general principle of polymerizing functionalized cyclic olefins is well-established. The resulting polymer would feature a phenyl and a chloro-substituted ketone group in each repeating unit, which could be further modified to tune the material's properties.

Additionally, related compounds like cyclohexene have been homopolymerized to produce polycyclohexene. rsc.org Functionalized poly(ε-caprolactone) has been synthesized through the ring-opening polymerization of α-chloro-ε-caprolactone, which is derived from α-chlorocyclohexanone. rsc.org This demonstrates the feasibility of polymerizing chlorinated cyclic monomers.

The reactivity of the vinyl chloride and ketone functionalities allows for the introduction of various functional groups, leading to the development of molecules with specific electronic or photophysical properties. For example, the chlorine atom can be substituted via cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aromatic or other unsaturated moieties. This could lead to the synthesis of conjugated systems with potential applications in organic electronics.

The ketone group can be converted into other functional groups, such as imines or thioketones, which can alter the electronic properties of the molecule. The phenyl group also offers a site for further functionalization through electrophilic aromatic substitution, allowing for the fine-tuning of the molecule's properties.

Methodological Development in Synthetic Organic Chemistry

The unique combination of functional groups in this compound makes it a suitable substrate for the development of new synthetic methodologies. The vinyl chloride can be used to explore new cross-coupling reactions, while the α,β-unsaturated ketone system is a classic substrate for testing new asymmetric conjugate addition methods.

The development of novel multicomponent reactions is an active area of research in organic chemistry. mdpi.org The multiple reactive sites in this compound could be exploited in the design of new three-component reactions, allowing for the rapid construction of complex molecular scaffolds from simple starting materials.

Future Research Directions and Unaddressed Challenges for 3 Chloro 5 Phenylcyclohex 2 En 1 One

Exploration of Novel Catalytic Systems for Efficient Transformations

The reactivity of the α,β-unsaturated ketone system in 3-Chloro-5-phenylcyclohex-2-en-1-one, combined with the presence of a halogen, offers multiple sites for catalytic transformations. Future research should focus on the development of novel catalytic systems to achieve highly efficient and selective reactions.

A promising area of investigation is the use of transition metal catalysts for cross-coupling reactions at the chlorinated position. While methods for the α-halogenation of ketones are known, the subsequent utilization of this functionality in catalytic cycles is an area ripe for exploration. libretexts.org The development of catalysts that can selectively activate the C-Cl bond without promoting side reactions at the enone system would be a significant advancement.

Furthermore, chemoselective reductions of the carbon-carbon double bond in the presence of the carbonyl and chloro functionalities are of great interest. Copper-catalyzed hydroboration/protodeboronation strategies have shown promise for the reduction of α,β-unsaturated ketones and could be adapted for this specific substrate. rsc.org The exploration of other catalytic systems, such as those based on earth-abundant metals, for selective hydrogenations and transfer hydrogenations would also be a valuable pursuit.

| Catalyst Type | Potential Transformation | Research Focus |

| Palladium or Nickel Complexes | Cross-coupling at C3 | Selective C-Cl bond activation, tolerance of the enone moiety |

| Copper Hydride Catalysts | Conjugate Reduction | High chemoselectivity, mild reaction conditions |

| Photocatalysts | Radical Transformations | C-H functionalization, novel bond formations |

| Biocatalysts (e.g., Ene-Reductases) | Asymmetric Reduction | High enantioselectivity and stereocontrol |

Development of Asymmetric Synthesis Strategies for Enantiopure Derivatives

The presence of a stereocenter at the C5 position of this compound makes the development of asymmetric synthetic routes to obtain enantiopure derivatives a critical research objective. Chiral cyclohexenone derivatives are valuable building blocks in the synthesis of complex natural products and pharmaceuticals.

One promising approach is the use of biocatalysis. Ene-reductases (EREDs) have demonstrated the ability to catalyze the asymmetric reduction of the double bond in cyclohexenone scaffolds, and this could be applied to generate chiral 3-chloro-5-phenylcyclohexanone. illinois.edunih.gov Additionally, the desymmetrization of prochiral 2,5-cyclohexadienones using ene-reductases has been shown to produce chiral 2-cyclohexenones with high enantioselectivity, suggesting a potential pathway to chiral precursors of the target molecule. nih.govacs.org

Organocatalysis also presents a powerful tool for the asymmetric functionalization of cyclohexenones. Chiral amines or phosphoric acids could be employed to catalyze enantioselective conjugate additions to the enone system, thereby establishing the stereocenter at C5. The development of catalytic asymmetric halohydroxylation methods could also provide a route to chiral α-halo-β-hydroxy ketones as precursors. dntb.gov.ua

Deeper Computational Insights into Complex Reaction Mechanisms

To guide the development of novel synthetic methods and to better understand the reactivity of this compound, detailed computational studies are essential. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the factors controlling selectivity.

Future computational work could focus on elucidating the mechanisms of catalytic transformations involving this substrate. For instance, modeling the oxidative addition and reductive elimination steps in a palladium-catalyzed cross-coupling reaction at the C3 position could help in the design of more efficient catalysts. Similarly, computational analysis of the interactions between the substrate and the active site of an enzyme, such as an ene-reductase, could explain the origins of stereoselectivity and guide protein engineering efforts to improve catalyst performance. nih.gov

The study of reaction mechanisms for polyhalogenated compounds can be complex, and computational modeling can help to unravel the intricate pathways. researchgate.net Understanding the electronic effects of the chloro and phenyl substituents on the reactivity of the enone system through computational analysis would be highly beneficial for predicting the outcomes of various reactions. smu.edu

Innovative Applications Beyond Traditional Organic Synthesis

The unique structural features of this compound and its derivatives suggest potential applications beyond their use as simple synthetic intermediates. The presence of a chlorine atom, for example, is a common feature in many FDA-approved drugs and can significantly impact a molecule's biological activity. nih.govnih.govresearchgate.net

A key area for future research is the exploration of the medicinal chemistry applications of this compound and its analogs. The cyclohexanone (B45756) scaffold is present in a number of biologically active molecules, and the introduction of the chloro and phenyl groups could lead to novel pharmacological properties. Screening of a library of derivatives for activity against various biological targets, such as kinases, proteases, or receptors, could uncover new therapeutic leads. The profound effects of the chlorine atom in drug discovery, often referred to as the "magic chloro," underscore the potential of this line of inquiry. chemrxiv.org

Furthermore, the reactive enone functionality could be utilized for the development of chemical probes or for covalent modification of biological macromolecules. The design and synthesis of derivatives with specific functional groups for bioconjugation could open up new avenues in chemical biology.

Design of New Synthetic Pathways for Structural Analogs with Unique Reactivity Profiles

The development of new synthetic pathways to access structural analogs of this compound with diverse substitution patterns is crucial for exploring structure-activity relationships and discovering novel reactivity.

Future research could focus on methods for the selective functionalization of the cyclohexenone ring. For instance, developing catalytic methods for the introduction of various substituents at the C2, C4, and C6 positions would greatly expand the chemical space accessible from this scaffold. The synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives has been a subject of interest, and similar strategies could be adapted. google.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-5-phenylcyclohex-2-en-1-one, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via Claisen-Schmidt condensation between substituted acetophenones and chlorinated ketones, followed by cyclization under acidic conditions. Key considerations include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or protic acids (e.g., H₂SO₄) for cyclization efficiency .

- Temperature control : Maintaining 60–80°C to avoid side reactions like over-chlorination .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR confirm the cyclohexenone scaffold and substituent positions. The enone system shows characteristic deshielded protons (δ 6.5–7.5 ppm) .

- IR : A strong carbonyl stretch (~1700 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 232.045) .

Q. What safety protocols are essential when handling chlorinated cyclohexenones?

- Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact with chlorinated aromatics .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Waste disposal : Segregate halogenated waste in designated containers to comply with EPA regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Answer :

- Structure solution : SHELX programs (e.g., SHELXL) refine atomic positions using high-resolution data. The cyclohexenone ring typically adopts a half-chair conformation, confirmed by Cremer-Pople puckering parameters (e.g., θ = 120°, φ = 30°) .

- Hydrogen bonding : Etter’s graph-set analysis identifies C=O···H interactions stabilizing the crystal lattice, with R₂²(8) motifs common in enone derivatives .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Answer :

- DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (FMOs). The LUMO localized on the α,β-unsaturated carbonyl suggests susceptibility to Michael addition .

- Transition state analysis : Nudged elastic band (NEB) methods map energy barriers for regioselective attack (e.g., C-2 vs. C-6 positions) .

Q. How can contradictory data on synthetic yields be systematically analyzed?

- Answer :

- Design of Experiments (DoE) : Taguchi orthogonal arrays optimize variables (e.g., solvent polarity, catalyst loading) to identify dominant factors .

- Statistical validation : ANOVA tests (p < 0.05) differentiate significant effects from noise. For example, solvent choice (DMF vs. THF) may account for ±15% yield variation .

Q. What strategies mitigate ring puckering-induced strain in derivatives of this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.